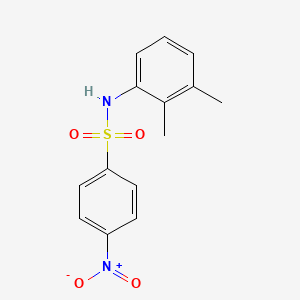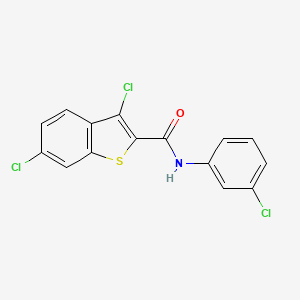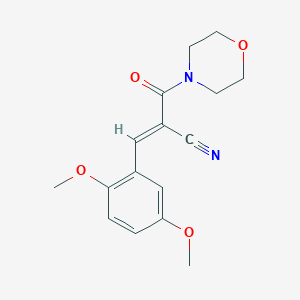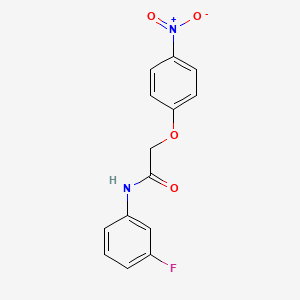![molecular formula C15H11ClN2O3S B5738138 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors.
Mécanisme D'action
The mechanism by which CB-839 induces cell death in cancer cells needs to be elucidated to identify potential targets for drug development.
5. Drug delivery: The development of novel drug delivery systems that can improve the bioavailability and efficacy of CB-839 is an area of active research.
In conclusion, CB-839 is a promising therapeutic agent for cancer treatment that has shown significant potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
CB-839 is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, its effectiveness may vary depending on the type of cancer and the stage of the disease. Moreover, CB-839 may have limited efficacy when used as a single agent and may need to be combined with other drugs to achieve optimal results.
Orientations Futures
There are several areas of research that could be explored to further understand the potential of CB-839 as a therapeutic agent for cancer. These include:
1. Combination therapy: CB-839 may need to be combined with other drugs to achieve optimal results. Further studies are needed to identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict the response of cancer cells to CB-839 need to be identified to improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CB-839 in humans.
4.
Méthodes De Synthèse
CB-839 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoyl isothiocyanate, which is then reacted with 3-aminobenzoic acid to yield CB-839.
Applications De Recherche Scientifique
CB-839 has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. CB-839 has been shown to selectively target cancer cells that are dependent on glutamine for survival, while sparing normal cells. This makes it a promising therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOPUSEQSKJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)



![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)

![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
